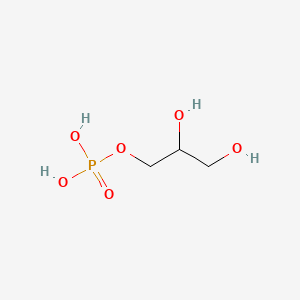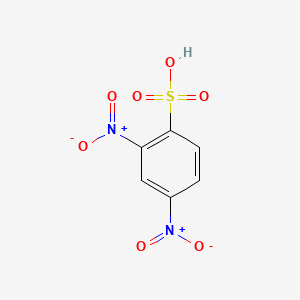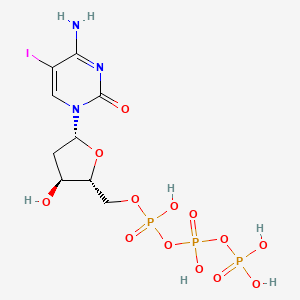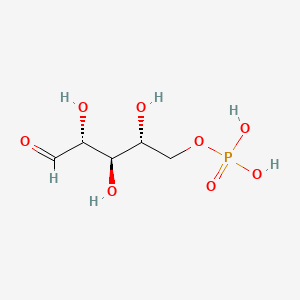
β-(4-乙酰氧基苯基)丙酸
描述
科学研究应用
Beta-(4-Acetoxyphenyl)propionic acid has a wide range of applications in scientific research :
Chemistry: Used as a reference standard in pharmaceutical testing and as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of fine chemicals and other industrial applications.
作用机制
- The primary target of beta-(4-Acetoxyphenyl)propionic acid is not explicitly mentioned in the available literature. However, it is a derivative of 2-phenylpropanoic acid, which suggests that it may interact with enzymes or receptors involved in inflammatory processes or other physiological pathways .
- The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which play a key role in inflammation .
- Additionally, beta-(4-Acetoxyphenyl)propionic acid could modulate lipid metabolism and oxidative stress, affecting cellular processes .
- In vivo, some profens (including beta-(4-Acetoxyphenyl)propionic acid) undergo stereochemical inversion, resulting in both R and S enantiomers. This process occurs via Coenzyme A (CoA) conjugates and may lead to incorporation into hybrid triglycerides .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
生化分析
Biochemical Properties
Beta-(4-Acetoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as GPR41 . The interaction with GPR41 receptor is crucial for its role in improving hepatic lipid metabolism. Additionally, beta-(4-Acetoxyphenyl)propionic acid can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
Beta-(4-Acetoxyphenyl)propionic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, beta-(4-Acetoxyphenyl)propionic acid disrupts endocytosis, cell cycle, and cellular respiration . In cervical cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and inhibiting NF-κB and AKT/mTOR signaling pathways .
Molecular Mechanism
The molecular mechanism of beta-(4-Acetoxyphenyl)propionic acid involves several biochemical interactions. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation. For instance, it activates the GPR41 receptor, which plays a role in lipid catabolism . Additionally, beta-(4-Acetoxyphenyl)propionic acid can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-(4-Acetoxyphenyl)propionic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that beta-(4-Acetoxyphenyl)propionic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to beta-(4-Acetoxyphenyl)propionic acid can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of beta-(4-Acetoxyphenyl)propionic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as improving lipid metabolism. At high doses, it can cause toxic or adverse effects. For example, excessive doses of beta-(4-Acetoxyphenyl)propionic acid have been linked to neurophysiological changes and behavioral abnormalities in animal models .
Metabolic Pathways
Beta-(4-Acetoxyphenyl)propionic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it is metabolized by enzymes involved in the catabolism of branched-chain amino acids (BCAA) and fatty acids . These interactions influence the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, beta-(4-Acetoxyphenyl)propionic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of beta-(4-Acetoxyphenyl)propionic acid within tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of beta-(4-Acetoxyphenyl)propionic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-(4-Acetoxyphenyl)propionic acid typically involves the protection of phenolic hydroxyl groups, followed by acylation, chlorination, amidation, and hydrolysis deprotection . The specific reaction conditions and reagents used in these steps can vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for beta-(4-Acetoxyphenyl)propionic acid are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production .
化学反应分析
Types of Reactions: Beta-(4-Acetoxyphenyl)propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
相似化合物的比较
Propionic Acid: A simple carboxylic acid with antimicrobial properties.
Phenylpropanoic Acids: A group of compounds with similar structural features and biological activities.
Uniqueness: Beta-(4-Acetoxyphenyl)propionic acid is unique due to its specific acetoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
IUPAC Name |
3-(4-acetyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHNMWXZLUIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285460 | |
| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-16-3 | |
| Record name | 7249-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)










![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)

